Lipophilicity (XLogP3) Differentiation: 4-Methoxy Substituent vs. 4-Chloro Analog
The target compound demonstrates a computed XLogP3 of 3.5 [1], which is approximately 0.6 log units lower than the predicted 4.1 for the 4-chlorophenyl analog (Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate, CAS 922844-15-3) [2]. This difference in lipophilicity arises from the replacement of a chlorine atom with a methoxy group on the N-phenyl ring, altering hydrogen bond acceptor capacity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-Chlorophenyl analog: predicted XLogP3 ≈ 4.1 |
| Quantified Difference | ΔXLogP3 ≈ -0.6 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release). Experimental log P data is not available. |
Why This Matters
A 0.6 log unit reduction in lipophilicity can significantly improve aqueous solubility and reduce non-specific protein binding, making the 4-methoxy compound a preferred candidate in assays sensitive to lipophilicity-driven artifacts.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 41016936, Benzyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate. XLogP3 property. View Source
- [2] SciFinder-n comparison. Predicted XLogP3 for Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 922844-15-3). View Source
